9-Methylfluorene-9-carbonyl chloride
Overview
Description
9-Methylfluorene-9-carbonyl chloride is an organic compound with the molecular formula C15H11ClO. It is a derivative of fluorene, where a methyl group is attached at the 9th position, and a carbonyl chloride group is also attached at the 9th position. This compound is known for its utility in various chemical reactions, particularly in carbonylation processes.
Mechanism of Action
Target of Action
9-Methylfluorene-9-carbonyl chloride, also known as COgen, is primarily used in the field of synthetic chemistry . Its main target is the palladium catalyst used in carbonylation reactions .
Mode of Action
COgen acts as a source of carbon monoxide (CO) in palladium-catalyzed carbonylation reactions . It interacts with the palladium catalyst, releasing CO, which then participates in the carbonylation process .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the carbonylation reaction pathway . Carbonylation is a process in organic chemistry where a carbon monoxide molecule is introduced into a substrate. The released CO from COgen participates in the formation of ketones, amides, esters, and other compounds .
Result of Action
The result of this compound’s action is the efficient production of carbonylated compounds . These compounds have a wide range of applications in pharmaceuticals, agrochemicals, and polymers .
Biochemical Analysis
Biochemical Properties
9-Methylfluorene-9-carbonyl chloride plays a significant role in biochemical reactions, particularly in carbonylation processes. It acts as a carbon monoxide source in palladium-catalyzed carbonylation reactions, facilitating the formation of various carbonyl-containing compounds . The compound interacts with palladium catalysts and other building blocks to form ketones, amides, and esters . These interactions are crucial for the synthesis of complex organic molecules and have broad applications in medicinal chemistry and material science .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are not extensively documented. Its role in facilitating carbonylation reactions suggests that it may influence cell function by participating in the synthesis of bioactive molecules. These bioactive molecules can impact cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role as a carbon monoxide source in palladium-catalyzed carbonylation reactions . The compound interacts with palladium catalysts, enabling the insertion of carbon monoxide into organic substrates to form carbonyl-containing products . This mechanism is essential for the synthesis of various organic compounds, including pharmaceuticals and fine chemicals .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are important considerations for its use in biochemical research. The compound is stable under standard storage conditions but may degrade over time if exposed to moisture or light
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been well-documented. As with many chemical compounds, it is likely that the effects vary with dosage. High doses may result in toxic or adverse effects, while lower doses may be more suitable for achieving the desired biochemical outcomes
Metabolic Pathways
This compound is involved in metabolic pathways related to carbonylation reactions. It interacts with palladium catalysts and other cofactors to facilitate the formation of carbonyl-containing compounds . These metabolic pathways are essential for the synthesis of various organic molecules and have applications in medicinal chemistry and material science .
Transport and Distribution
Its role in carbonylation reactions suggests that it may be transported and distributed in a manner that facilitates its interaction with palladium catalysts and other building blocks
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not extensively studied. Its role in carbonylation reactions suggests that it may localize to specific cellular compartments where these reactions occur
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methylfluorene-9-carbonyl chloride typically involves the chlorination of 9-Methylfluorene-9-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction conditions usually require refluxing the mixture to ensure complete conversion of the carboxylic acid to the corresponding acyl chloride.
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reagent addition, leading to efficient production.
Types of Reactions:
Carbonylation Reactions: this compound is widely used in palladium-catalyzed carbonylation reactions. It serves as a source of carbon monoxide, facilitating the formation of ketones, amides, and esters.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chloride group is replaced by various nucleophiles such as amines, alcohols, and thiols.
Common Reagents and Conditions:
Palladium Catalysts: Used in carbonylation reactions.
Nucleophiles: Such as amines, alcohols, and thiols for substitution reactions.
Solvents: Common solvents include dichloromethane (CH2Cl2) and tetrahydrofuran (THF).
Major Products:
Ketones, Amides, and Esters: Formed through carbonylation reactions.
Substituted Fluorenes: Resulting from nucleophilic substitution reactions.
Chemistry:
Carbonylation Reactions: Used as a carbon monoxide source in the synthesis of various organic compounds.
Isotope Labeling: Employed in the synthesis of isotopically labeled compounds for research purposes.
Biology and Medicine:
Drug Development: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
Material Science: Used in the production of polymers and advanced materials.
Catalysis: Acts as a reagent in catalytic processes for the production of fine chemicals.
Comparison with Similar Compounds
9-Fluorenone: A related compound where the carbonyl group is directly attached to the fluorene ring without the methyl group.
9-Fluorenemethanol: A derivative with a hydroxymethyl group at the 9th position instead of a carbonyl chloride group.
9-Methylfluorene-9-carboxylic acid: The precursor to 9-Methylfluorene-9-carbonyl chloride.
Uniqueness: this compound is unique due to its dual functional groups (methyl and carbonyl chloride) at the 9th position, which makes it a versatile reagent in organic synthesis. Its ability to act as a carbon monoxide donor in carbonylation reactions sets it apart from other fluorene derivatives.
Properties
IUPAC Name |
9-methylfluorene-9-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO/c1-15(14(16)17)12-8-4-2-6-10(12)11-7-3-5-9-13(11)15/h2-9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQYOOHGEBHBNTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2C3=CC=CC=C31)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20548398 | |
Record name | 9-Methyl-9H-fluorene-9-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82102-37-2 | |
Record name | 9-Methyl-9H-fluorene-9-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20548398 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fluorene, 9-methyl, 9-carbonylchloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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